N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide is complex and offers immense perplexity . It enables investigations into various biological processes and potential therapeutic interventions .Chemical Reactions Analysis
The unique structure of this compound enables it to participate in various chemical reactions. It has potential applications in various fields of research.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are important for its applications .Scientific Research Applications
Synthesis and Characterization Research has focused on the synthesis and characterization of related tetrahydroquinoline compounds, demonstrating methodologies that could be applicable to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide. For instance, studies have detailed the synthesis of isoquinoline and tetrahydroisoquinoline derivatives, exploring their potential as pharmaceutical intermediates and bioactive molecules. The development of synthetic routes often emphasizes efficiency, scalability, and selectivity, with applications in medicinal chemistry and drug development (King, 2007).
Pharmacological Activities Compounds within the tetrahydroquinoline family have been investigated for various pharmacological activities. Research includes the study of sigma-2 receptor probes and their binding affinities, which are crucial for understanding receptor interactions and developing targeted therapies. The sigma-2 receptor is a potential target for cancer imaging and therapy, and related compounds have shown promise in PET imaging studies to assess the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Mechanistic Studies Mechanistic studies have been conducted on related compounds to understand their biological and pharmacological mechanisms. For example, research on the inhibition of cholinesterases by certain insect repellents provides insight into potential neurological effects and interactions with the nervous system. Such studies are essential for evaluating safety, efficacy, and the therapeutic potential of chemical compounds (Corbel et al., 2009).
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide is a subject of ongoing research. Its potential biological activity makes it a promising candidate for various applications.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-butoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-4-14-27-20-10-7-17(8-11-20)22(26)23-19-9-12-21-18(15-19)6-5-13-24(21)16(2)25/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFHGNGAPJUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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